Propaquizafop
Overview
Description
Propaquizafop is a selective, post-emergence herbicide used to control annual and perennial grass weeds in various crops such as sugar beets, soybeans, sunflowers, and vegetables . It is a member of the aryloxyphenoxypropionate (FOPs) chemical family and is known for its systemic action, being absorbed by the foliage and translocated throughout the plant .
Mechanism of Action
Target of Action
Propaquizafop, also known as Shogun, primarily targets the enzyme Acetyl-CoA Carboxylase (ACCase) in plants . ACCase plays a crucial role in fatty acid biosynthesis, a vital process for plant growth and development .
Mode of Action
This compound acts as an inhibitor of ACCase . By binding to this enzyme, it prevents the synthesis of fatty acids, thereby disrupting the normal growth and development of the plant . This interaction leads to the death of the plant, making this compound an effective herbicide.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway . ACCase, the enzyme inhibited by this compound, catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis . By inhibiting ACCase, this compound disrupts this pathway, leading to a deficiency in essential fatty acids and ultimately causing plant death.
Pharmacokinetics
It is known that this compound is a systemic herbicide, indicating that it is absorbed and distributed within the plant to exert its herbicidal effect .
Result of Action
The primary result of this compound’s action is the death of the plant. By inhibiting ACCase and disrupting fatty acid biosynthesis, this compound causes a deficiency in essential fatty acids. This deficiency impairs the normal growth and development of the plant, ultimately leading to plant death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the herbicide’s effectiveness can be affected by the presence of other plants, the type of soil, and weather conditions . .
Biochemical Analysis
Biochemical Properties
Propaquizafop interacts with the enzyme acetyl-CoA carboxylase (ACCase), which plays a crucial role in fatty acid synthesis . The herbicide acts as an inhibitor of ACCase, disrupting the normal biochemical reactions within the plant . This interaction with ACCase is the primary mode of action of this compound .
Cellular Effects
This compound affects various types of cells, primarily those of unwanted grasses and weeds . It influences cell function by inhibiting the ACCase enzyme, which disrupts fatty acid synthesis, a vital process for cell growth and division . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the ACCase enzyme, inhibiting its function . This binding interaction disrupts the enzyme’s ability to catalyze the production of malonyl-CoA, a key molecule in fatty acid synthesis . This inhibition leads to a decrease in fatty acid production, affecting cell growth and division .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . The persistence of this compound was studied in two different soils under controlled laboratory simulated conditions . This compound was found to follow first-order kinetics, with half-life values ranging from 25.29-27.63 days .
Dosage Effects in Animal Models
While specific studies on dosage effects of this compound in animal models are limited, the European Food Safety Authority concluded that the long-term and short-term intake of residues occurring in food from the existing uses of this compound is unlikely to present a risk to consumer health .
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acid synthesis . By inhibiting the ACCase enzyme, this compound disrupts this pathway, leading to a decrease in the production of fatty acids .
Transport and Distribution
It is known that this compound is a systemic herbicide, meaning it is absorbed and translocated within the plant .
Subcellular Localization
As a systemic herbicide, it is likely to be distributed throughout the plant cells
Preparation Methods
Propaquizafop is synthesized through a series of chemical reactions involving the esterification of 2-(4-(6-chloroquinoxalin-2-yloxy)phenoxy)propanoic acid with 2-(isopropylideneamino)oxyethanol . The reaction typically involves the use of solvents such as acetonitrile and reagents like acetophenone . Industrial production methods often employ high-performance liquid chromatography (HPLC) for the purification and analysis of the compound .
Chemical Reactions Analysis
Propaquizafop undergoes several types of chemical reactions, including:
Hydrolysis: In the soil, this compound degrades to its major metabolite, quizalofop, through hydrolysis of the ester bond.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atom in its structure.
Common reagents used in these reactions include water for hydrolysis and various oxidizing or reducing agents for other reactions. The major products formed from these reactions are quizalofop and other related metabolites .
Scientific Research Applications
Propaquizafop has several scientific research applications:
Agriculture: It is widely used as a herbicide to control grass weeds in crops like sugar beets, soybeans, and sunflowers.
Environmental Studies: Research on the dissipation and persistence of this compound in soil and its impact on soil properties has been conducted.
Toxicology: Studies have been carried out to assess the ecotoxicity and human health risks associated with this compound.
Comparison with Similar Compounds
Propaquizafop is similar to other aryloxyphenoxypropionate herbicides such as quizalofop-P-ethyl and fluazifop-P-butyl . it is unique in its specific molecular structure, which includes a quinoxaline moiety, providing it with distinct properties and efficacy . Other similar compounds include clodinafop-propargyl and cyhalofop-butyl .
Properties
IUPAC Name |
2-(propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O5/c1-14(2)26-29-11-10-28-22(27)15(3)30-17-5-7-18(8-6-17)31-21-13-24-20-12-16(23)4-9-19(20)25-21/h4-9,12-13,15H,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FROBCXTULYFHEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCCON=C(C)C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | PROPAQUIZAFOP | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1271 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869544 | |
Record name | 2-((2-Propanylideneamino)oxy)ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
COLOURLESS-TO-BROWN CRYSTALS. | |
Record name | PROPAQUIZAFOP | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1271 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 20 °C: 0.06 (very poor) | |
Record name | PROPAQUIZAFOP | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1271 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 1.3 | |
Record name | PROPAQUIZAFOP | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1271 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure at 20 °C: negligible | |
Record name | PROPAQUIZAFOP | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1271 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
117422-09-0, 111479-05-1 | |
Record name | 2-((2-Propanylideneamino)oxy)ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, 2-[[(1-methylethylidene)amino]oxy]ethyl ester, (2R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.415 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-isopropylideneaminooxyethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPAQUIZAFOP | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1271 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
62-64 °C | |
Record name | PROPAQUIZAFOP | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1271 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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